molecular formula C8H5BrN2O B1384296 8-Bromoquinazolin-4(1H)-one CAS No. 77150-35-7

8-Bromoquinazolin-4(1H)-one

Cat. No. B1384296
CAS RN: 77150-35-7
M. Wt: 225.04 g/mol
InChI Key: YMPLBWWSJVLODH-UHFFFAOYSA-N
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Description

8-Bromoquinazolin-4(1H)-one is a chemical compound with the molecular formula C8H5BrN2O . It has an average mass of 225.042 Da and a monoisotopic mass of 223.958511 Da .


Synthesis Analysis

The synthesis of quinazolin-4(3H)-ones, which includes this compound, has been developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

Quinazolin-4(3H)-ones can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 225.042 . It has a density of 1.8±0.1 g/cm3 and a boiling point of 382.4±22.0 °C at 760 mmHg .

Scientific Research Applications

  • Synthesis and Interaction with Nucleophilic Reagents : Research has shown that derivatives of 8-Bromoquinazolin-4(1H)-one can be synthesized and interact with various nucleophilic reagents. For example, 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was synthesized and found to react with different reagents, leading to various substituted products (R. Kuryazov et al., 2010).

  • Photoremovable Protecting Group for Biomolecules : 8-Bromo-7-hydroxyquinoline (BHQ) has been identified as an efficient photoremovable protecting group. It is used in the study of cell physiology as it can release bioactive molecules like neurotransmitters and nucleic acids upon exposure to light. BHQ is characterized by its water solubility, low fluorescence, and efficient photolysis by both one-photon and two-photon excitation (Yue Zhu et al., 2006).

  • Cytotoxicity and Potential Inhibitors of Epidermal Growth Factor Receptor : Certain derivatives of this compound have been studied for their cytotoxicity against cancer cells and their potential as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK). Some compounds showed significant cytotoxicity and selectivity against specific cancer cell lines (M. Mphahlele et al., 2017).

  • Antimicrobial and Antifungal Effects : The 8-Hydroxyquinoline nucleus, closely related to this compound, exhibits a range of biological activities including antimicrobial and antifungal effects. This has led to the development of numerous molecules based on this structure for potential therapeutic applications (Haythem A. Saadeh et al., 2020).

  • Metal Chelating Properties : 8-Hydroxyquinoline and its derivatives have been recognized for their metal chelating abilities. They are associated with medicinal properties such as antineurodegenerative, anticancer, antimicrobial, and anti-inflammatory activities due to their metal ion interaction capabilities (Veda Prachayasittikul et al., 2013).

  • Synthesis in Eco-Friendly Conditions : Research also shows that derivatives of this compound can be synthesized in eco-friendly conditions, highlighting the potential for sustainable chemistry applications (Jiuxi Chen et al., 2007).

Mechanism of Action

While the specific mechanism of action for 8-Bromoquinazolin-4(1H)-one is not mentioned in the search results, quinazolin-4(3H)-ones are generally synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .

Safety and Hazards

For detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) for 8-Bromoquinazolin-4(1H)-one .

Future Directions

The future directions of 8-Bromoquinazolin-4(1H)-one could involve further exploration of its synthesis methods and potential applications. The efficient approach to quinazolin-4(3H)-ones developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols shows promise for future research .

properties

IUPAC Name

8-bromo-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPLBWWSJVLODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506233
Record name 8-Bromoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77150-35-7
Record name 8-Bromoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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